molecular formula C31H23N3O3S2 B11977822 (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977822
M. Wt: 549.7 g/mol
InChI Key: WGQFYIZJDQXEFG-VEILYXNESA-N
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Description

The compound (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a furan ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Benzylation: The pyrazole derivative is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Thiazolidinone Ring: The benzylated pyrazole is reacted with thiourea and an appropriate aldehyde to form the thiazolidinone ring.

    Furan Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of the benzyloxy group and the combination of pyrazole, thiazolidinone, and furan rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H23N3O3S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H23N3O3S2/c35-30-28(39-31(38)33(30)20-27-12-7-17-36-27)18-24-19-34(25-10-5-2-6-11-25)32-29(24)23-13-15-26(16-14-23)37-21-22-8-3-1-4-9-22/h1-19H,20-21H2/b28-18-

InChI Key

WGQFYIZJDQXEFG-VEILYXNESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C6=CC=CC=C6

Origin of Product

United States

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